molecular formula C17H17Cl3N2O2 B2405200 N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide CAS No. 91406-37-0

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide

Cat. No. B2405200
CAS RN: 91406-37-0
M. Wt: 387.69
InChI Key: OWOLCYRBYRIEHE-UHFFFAOYSA-N
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Description

“N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide” is a colorless oily liquid . It is an intermediate for the fungicide Prochloraz .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an appropriate excess of propylamine . The reaction mixture is stirred and heated to a certain temperature for 8-10 hours, and then kept warm for 1-2 hours . After the reaction is complete, the mixture is decompressed, the amine salt is destroyed with alkali, propylamine is recovered, and the product is obtained by washing with water and extracting with toluene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C11H14Cl3NO . The molecular weight is 282.59 .


Chemical Reactions Analysis

The compound is insoluble in water but soluble in alcohols, benzene, and ethers . It forms a hydrochloride salt with hydrochloric acid, which is soluble in water .


Physical And Chemical Properties Analysis

“N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide” is a colorless oily liquid . It has a boiling point of 112-114°C at 27 Pa . It is insoluble in water but soluble in alcohols, benzene, and ethers . It forms a hydrochloride salt with hydrochloric acid, which has a melting point of 210-213°C and is soluble in water .

Scientific Research Applications

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the GHS classification . The signal word is “Warning” and the precautionary statements are P301 + P312 + P330 .

properties

IUPAC Name

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2/c1-2-7-22(17(23)15-5-3-4-6-21-15)8-9-24-16-13(19)10-12(18)11-14(16)20/h3-6,10-11H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOLCYRBYRIEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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